Superior H1-Receptor Selectivity Versus Other Ocular Antihistamines
(E)-Olopatadine demonstrates a 1,059-fold selectivity for the H1 receptor over the H2 receptor and a 4,177-fold selectivity over the H3 receptor [1]. Its H1 selectivity is superior to that of other ocularly used antihistamines, including ketotifen, levocabastine, antazoline, and pheniramine .
| Evidence Dimension | H1 Receptor Selectivity (Ki ratio H2/H1 and H3/H1) |
|---|---|
| Target Compound Data | Ki (H1) = 41.1 nM; Ki (H2) = 43,437 nM; Ki (H3) = 171,666 nM |
| Comparator Or Baseline | Ketotifen, levocabastine, antazoline, pheniramine (exact Ki values not provided in abstract) |
| Quantified Difference | 1,059-fold more selective for H1 over H2; 4,177-fold more selective for H1 over H3 |
| Conditions | Ligand binding assays using [3H]pyrilamine (H1), [3H]tiotidine (H2), and [3H]N-methyl histamine (H3) |
Why This Matters
High H1 selectivity is crucial for minimizing off-target effects mediated by H2 and H3 receptors, a key differentiator when selecting an antihistamine for research or formulation.
- [1] Sharif NA, Xu SX, Yanni JM. Olopatadine (AL-4943A): Ligand Binding and Functional Studies on a Novel, Long Acting H1-Selective Histamine Antagonist and Anti-Allergic Agent for Use in Allergic Conjunctivitis. Journal of Ocular Pharmacology and Therapeutics. 1996;12(4):401-407. View Source
